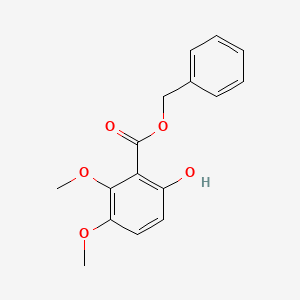

Benzyl 6-hydroxy-2,3-dimethoxybenzoate

Description

Benzyl 6-hydroxy-2,3-dimethoxybenzoate is a benzoic acid derivative characterized by a benzyl ester group and hydroxyl/methoxy substituents at positions 6, 2, and 3 on the aromatic ring (Figure 1). Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of 274.27 g/mol.

Properties

CAS No. |

63147-21-7 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

benzyl 6-hydroxy-2,3-dimethoxybenzoate |

InChI |

InChI=1S/C16H16O5/c1-19-13-9-8-12(17)14(15(13)20-2)16(18)21-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |

InChI Key |

HKRGBDMRFLWKMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)C(=O)OCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Catalyst : A supported amide (e.g., polyvinylpyrrolidone-bound amides) facilitates nucleophilic acyl substitution.

- Solvent : Toluene or trifluorotoluene under inert atmosphere (N₂ or Ar).

- Temperature : 30–180°C, optimized at 90–120°C for 4–6 hours.

- Workup : Filtration to recover the catalyst, followed by solvent removal and crystallization from ethyl acetate/hexane.

This method achieves >85% conversion with minimal byproducts, as confirmed by HPLC. The supported amide enhances reaction efficiency by stabilizing the transition state and preventing undesired benzylation of the phenolic hydroxy group.

Phase-Transfer Catalyzed Alkali Metal Salt Method

A traditional approach involves the formation of the potassium or sodium salt of 6-hydroxy-2,3-dimethoxybenzoic acid, followed by benzylation with benzyl chloride under phase-transfer conditions.

Key Steps and Limitations

- Salt Formation : Treatment with KOH/NaOH in aqueous ethanol yields the carboxylate salt.

- Benzylation : Benzyl chloride is added with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

- Isolation : Acidification with HCl regenerates the free acid, which is extracted into organic solvents.

While this method provides moderate yields (60–75%), it generates stoichiometric amounts of salt waste, complicating large-scale production.

2-Benzyloxypyridine-Mediated Benzylation

A novel protocol employs 2-benzyloxypyridine and methyl triflate to activate the carboxylic acid, enabling efficient benzyl ester formation.

Procedure and Optimization

- Reagents : 2-Benzyloxypyridine (2 equiv), methyl triflate (2 equiv), triethylamine (2 equiv).

- Solvent : Toluene or trifluorotoluene at 90°C for 24 hours.

- Yield : Up to 98% for structurally analogous esters.

This method avoids harsh conditions and is ideal for acid-sensitive substrates. The in situ generation of a reactive pyridinium intermediate drives the reaction to completion.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Challenges

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Benzyl 6-hydroxy-2,3-dimethoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The biological and physicochemical properties of benzoate derivatives are highly influenced by substituent positions and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position : The hydroxyl group at position 6 in this compound distinguishes it from positional isomers like Benzyl 2-hydroxy-6-methoxybenzoate . This difference may alter hydrogen-bonding capacity and biological target interactions.

Tubulin Binding and Anticancer Potential

- This compound (compound 5 in ) was studied via molecular dynamics (MD) for tubulin binding, alongside control inhibitors DJ-101 (IC₅₀: 7–10 nM) and colchicine . While its exact IC₅₀ remains unreported, its structural similarity to DJ-101 suggests competitive binding at the colchicine site, where methoxy/hydroxy groups may mediate hydrophobic and polar interactions.

Antioxidant and Antimicrobial Potential

- The target’s 6-hydroxyl group may similarly confer radical-scavenging properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.